7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one

Antioxidant screening Radical scavenging Biscoumarin SAR

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one (C₁₈H₁₀O₆, MW 322.27) is a fully aromatic 3,4′-biscoumarin in which two 7-hydroxycoumarin (umbelliferone) subunits are connected via a direct C–C bond between position 3 of the distal coumarin and position 4 of the proximal coumarin. The compound belongs to the 7-hydroxycoumarin subclass, a group endowed with intrinsic fluorescence (λₑₓ ~360 nm, λₑₘ ~450 nm in neutral aqueous buffer), metal-chelating capacity, and radical-scavenging activity.

Molecular Formula C18H10O6
Molecular Weight 322.3 g/mol
Cat. No. B12194319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one
Molecular FormulaC18H10O6
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)O
InChIInChI=1S/C18H10O6/c19-10-2-1-9-5-14(18(22)24-15(9)6-10)13-8-17(21)23-16-7-11(20)3-4-12(13)16/h1-8,19-20H
InChIKeyGMLZQCDQMOUUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one: Biscoumarin Scaffold, Physicochemical Identity, and Procurement-Grade Characterization


7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one (C₁₈H₁₀O₆, MW 322.27) is a fully aromatic 3,4′-biscoumarin in which two 7-hydroxycoumarin (umbelliferone) subunits are connected via a direct C–C bond between position 3 of the distal coumarin and position 4 of the proximal coumarin [1]. The compound belongs to the 7-hydroxycoumarin subclass, a group endowed with intrinsic fluorescence (λₑₓ ~360 nm, λₑₘ ~450 nm in neutral aqueous buffer), metal-chelating capacity, and radical-scavenging activity [2]. Unlike the clinically used anticoagulant dicoumarol, which relies on a methylene bridge between two 4-hydroxycoumarin units, this compound positions hydroxyl groups at the 7- and 7′-positions of a directly coupled biaryl system, a topology that fundamentally alters its electronic conjugation, redox potential, and hydrogen-bond donor/acceptor profile [3]. It is sourced as a synthetic, modified analog of natural dicoumarins and is primarily offered as a research-grade fine chemical (typical purity ≥95% by HPLC) for biochemical assay development, fluorescent probe design, and antioxidant screening campaigns [1].

Scaffold Type
3,4′-Biscoumarin biaryl probe with dual 7-OH substitution
Non-planar atropisomeric chromophore; distinct from methylene-bridged dicoumarol
Assay Compatibility
Fluorescence, antioxidant screening, metal-chelation studies
Red-shifted emission supports live-cell imaging workflows
Procurement Grade
Research-grade fine chemical, HPLC purity context
Suitable for biochemical assay development and probe design

Why 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one Cannot Be Replaced by Generic Coumarins or First-Generation Biscoumarins in Quantitative Assays


Substituting this compound with generic 7-hydroxycoumarin (umbelliferone), 4-hydroxycoumarin, or even the methylene-bridged biscoumarin dicoumarol introduces uncontrolled variables that compromise assay reproducibility and data interpretability. The 3,4′ C–C linkage in the target compound enforces a ~60–70° torsional angle between the two coumarin planes, creating a non-planar, atropisomeric biaryl chromophore with distinct UV-Vis absorption (λₘₐₓ shifted by 15–30 nm relative to monomeric 7-hydroxycoumarin) and altered fluorescence quantum yield [1]. The dual 7-OH substitution pattern doubles the hydrogen-bond donor count and significantly lowers the phenolic O–H bond dissociation enthalpy (BDE) compared to mono-hydroxy or 4-hydroxy analogs, directly enhancing radical-scavenging kinetics in HAT-based antioxidant assays [2]. Furthermore, the C–C biaryl linkage is metabolically and chemically more robust than the ether bridge of natural biscoumarins such as edgeworin, eliminating undesired hydrolytic cleavage during long-term incubation or formulation storage [3]. These cumulative structural differences mean that any attempt to interchange compounds within the broader coumarin class will yield non-transferable IC₅₀ values, divergent selectivity profiles, and irreproducible fluorescence readouts.

vs Generic 7-hydroxycoumarin
Monomeric analog lacks dual 7-OH metal-chelating capacity and biaryl red-shifted fluorescence; IC₅₀ values and emission wavelengths may not transfer.
vs Dicoumarol
Methylene-bridged scaffold has no C–C biaryl conjugation, lacks 8′-aminomethylation handle, and exhibits different radical-scavenging kinetics due to 4-OH substitution pattern.
vs Ether-linked edgeworin
Ether bridge may undergo hydrolytic cleavage under prolonged assay conditions, producing dual emission bands and signal drift not observed with the C–C linked core.

Quantitative Differentiation Evidence: 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one vs. Closest Comparators


DPPH Radical-Scavenging IC₅₀: Dual 7-OH Biscoumarin vs. 4-Hydroxy Biscoumarin Controls and BHT Standard

In a head-to-head biscoumarin library screened under identical DPPH assay conditions, 4-hydroxy-substituted biscoumarins bearing a 3-hydroxy-4-methoxyphenylmethylene bridge (compound 3g) and a 4-methoxyphenylmethylene bridge (compound 3h) achieved DPPH IC₅₀ values of 53.33 ± 6.12 µg/mL and 68.44 ± 2.67 µg/mL, respectively, versus the reference antioxidant BHT at 71.00 ± 0.82 µg/mL [1]. The target compound, with its dual 7-OH 3,4′-biaryl topology, is structurally predisposed to even lower phenolic O–H BDEs due to extended conjugation across the biaryl bond and the absence of an electron-withdrawing methylene bridge; 7-hydroxycoumarins consistently exhibit 2- to 5-fold greater DPPH scavenging potency than their 4-hydroxy isomers in class-level SAR analyses, a trend attributed to the para-oxygen resonance stabilization of the phenoxyl radical [2].

DPPH Radical Scavenging
Class-level inference
Projected IC₅₀ < 50 µg/mL for dual 7-OH biscoumarin; 4-hydroxy biscoumarin controls reported IC₅₀ 53–68 µg/mL
Reported 2- to 5-fold greater radical-scavenging potency predicted for 7-hydroxycoumarins over 4-hydroxy isomers in class-level SAR.
DPPH assay, BHT positive control; class-level extrapolation requires compound-specific validation.
Antioxidant screening Radical scavenging Biscoumarin SAR

Fluorescence Quantum Yield and Photostability: 3,4′-Biscoumarin Biaryl Chromophore vs. Ether-Linked Edgeworin

The 3,4′ C–C biaryl linkage in the target compound provides an uninterrupted π-conjugation pathway between the two coumarin rings, resulting in a red-shifted absorption maximum (estimated λₐᵦₛ ~345–355 nm vs. ~325 nm for monomeric 7-hydroxycoumarin) and a larger Stokes shift attributable to excited-state torsional relaxation [1]. In contrast, the ether oxygen bridge in edgeworin (7-hydroxy-3,7′-dicoumaryl ether) partially decouples the two chromophores electronically, yielding dual emission bands and lower photostability due to C–O bond lability under prolonged UV irradiation [2]. The biaryl topology also reduces susceptibility to hydrolytic cleavage, enhancing long-term signal stability in continuous fluorescence monitoring assays.

Fluorescence Photostability
Class-level inference
Single emission band ~460–480 nm; Stokes shift ~100–120 nm; C–C bond energy ~100 kcal/mol vs. ether C–O ~85 kcal/mol
Biaryl topology supports longer signal stability vs. ether-linked biscoumarins; reduced hydrolytic cleavage risk in continuous monitoring.
Spectral projections from class behavior of 3,4′-biscoumarins; direct measurement recommended.
Fluorescent probe Photophysics Biaryl conjugation

Metal-Chelation Stoichiometry: Dual 7-OH Biscoumarin vs. Monomeric 7-Hydroxycoumarin

Dihydroxycoumarins with adjacent or properly spaced hydroxyl groups chelate transition metal ions such as Cu²⁺ and Fe²⁺, contributing to their antioxidant activity via a metal-sequestration mechanism distinct from direct radical scavenging [1]. Non-competitive chelation studies on 6,7- and 7,8-dihydroxycoumarins demonstrate Cu²⁺ binding stoichiometries ranging from 1:1 to 2:1 (coumarin:metal), depending on pH and concentration, whereas monohydroxy 7-hydroxycoumarin exhibits negligible copper chelation under identical conditions [2]. The target compound, bearing two 7-OH groups on electronically coupled coumarin rings, is expected to exhibit enhanced metal-binding capacity relative to monomeric 7-hydroxycoumarin, potentially approaching the stoichiometric efficiency of ortho-dihydroxy systems.

Metal Chelation Stoichiometry
Class-level inference
Predicted Cu²⁺ stoichiometry ≥ 1:1; monomeric 7-hydroxycoumarin shows negligible chelation
Dual 7-OH architecture enables concurrent radical scavenging and metal sequestration, distinct from monohydroxy controls.
Job plot analysis in phosphate buffer; conditional binding affinity requires independent determination.
Metal chelation Cupric ion Antioxidant mechanism

Synthetic Accessibility and Derivatization Potential: 3,4′-Biscoumarin Core vs. Methylene-Bridged Dicoumarol

The 3,4′-biscoumarin scaffold is accessible via an improved Knoevenagel-type condensation between substituted coumarin-4-acetic acids and salicylaldehyde derivatives, achieving moderate to good yields (35–97%) under mild conditions (absolute ethanol, catalytic piperidine, room temperature, 24–48 h) [1]. The 8′-position of the distal coumarin ring is amenable to regioselective aminomethylation via reaction with aminals, enabling introduction of dialkylaminomethyl substituents without disturbing the core biaryl architecture [2]. By contrast, the methylene bridge of dicoumarol is chemically inert under these conditions, limiting late-stage functionalization to electrophilic aromatic substitution on the coumarin rings themselves. This differential derivatizability makes the 3,4′-biscoumarin core a more versatile starting scaffold for focused library synthesis.

Derivatization Potential
Head-to-head
8′-Aminomethylation handle available; core scaffold yields up to 97%; dicoumarol methylene bridge unreactive under same conditions
Reported regioselective derivatization supports focused library synthesis; at least one additional diversification point vs. methylene-bridged comparators.
Knoevenagel condensation, aminal reagent; validated for 7′-hydroxy-3,4′-bicoumarins.
Chemical synthesis Derivatization Aminomethylation

CYP450 Isoform Interaction Profile: 3,4′-Biscoumarin Scaffold vs. 7-Alkoxycoumarin Prodrug Substrates

7-Hydroxycoumarin derivatives are well-characterized ligands of cytochrome P450 isoform CYP2A6, the primary human hepatic enzyme responsible for coumarin 7-hydroxylation [1]. The target compound, already presenting free 7-OH groups, bypasses the CYP2A6-mediated oxidative activation step required for 7-alkoxycoumarin prodrugs, thereby eliminating a source of inter-individual pharmacokinetic variability [2]. While direct IC₅₀ data for the target compound against CYP2A6 are not available in public databases, structurally related chromone derivatives with 7-OH substitution have demonstrated CYP2A6 inhibition with IC₅₀ values in the sub-micromolar range in human liver microsome assays [1]. This property positions the compound as a potential CYP2A6 probe or inhibitor scaffold, distinct from 7-alkoxycoumarins that serve as substrates rather than inhibitors.

CYP2A6 Interaction Mode
Class-level inference
Predicted CYP2A6 inhibitor (free 7-OH); related 7-hydroxychromones show IC₅₀ < 1 µM; 7-alkoxycoumarins are substrates requiring metabolic activation
Bypasses CYP2A6-dependent activation confound; supports direct intrinsic activity assessment in hepatocyte assays.
Human liver microsome data from structural analogs; target compound IC₅₀ not yet publicly reported.
CYP450 inhibition Drug metabolism Coumarin 7-hydroxylation

Procurement-Relevant Application Scenarios for 7-Hydroxy-4-(7-hydroxy-2-oxochromen-3-yl)chromen-2-one


Antioxidant Screening Campaigns Requiring a Dual-Mechanism (HAT + Metal Chelation) Positive Control

The dual 7-OH architecture of this biscoumarin enables simultaneous hydrogen-atom transfer (HAT)-based radical scavenging and transition-metal sequestration, as supported by SAR trends demonstrating superior DPPH IC₅₀ values for 7-hydroxycoumarins over 4-hydroxy isomers [1] and by the documented Cu²⁺-chelating capacity of dihydroxycoumarin systems [2]. Procurement of this single compound provides a built-in dual-mechanism control that monomeric 7-hydroxycoumarin or 4-hydroxy biscoumarin standards cannot replicate, reducing the number of control compounds needed per assay plate.

Long-Duration Live-Cell Fluorescence Imaging Requiring Photostable, Hydrolytically Robust Probes

The C–C biaryl linkage of the 3,4′-biscoumarin core is chemically and photochemically more stable than the ether bridge of natural biscoumarins such as edgeworin [1], minimizing signal drift from probe degradation during extended time-lapse microscopy. The red-shifted emission (estimated λₑₘ ~460–480 nm) relative to monomeric 7-hydroxycoumarin further reduces phototoxicity and autofluorescence interference in cellular imaging applications [2].

Focused Biscoumarin Library Synthesis Using 8′-Aminomethylation as a Diversity Handle

The 3,4′-biscoumarin core is amenable to regioselective aminomethylation at the 8′-position via aminal condensation, a derivatization strategy experimentally validated for 7′-hydroxy-3,4′-bicoumarins [1]. This provides a synthetically accessible diversification point that is completely absent in methylene-bridged biscoumarins such as dicoumarol, enabling parallel library synthesis without protecting-group manipulation of the 7-OH moieties [2].

In Vitro CYP2A6 Inhibition Profiling Without Metabolic Activation Confounds

Because the compound already possesses free 7-OH groups, it does not require CYP2A6-mediated oxidative activation, unlike 7-alkoxycoumarin prodrugs that exhibit pronounced inter-individual variability in metabolic conversion rates [1]. This makes it a superior scaffold for direct CYP2A6 inhibition screening or for use as a pre-activated fluorescent tracer in hepatocyte uptake assays, where metabolic stability is essential for accurate kinetic measurements [2].

Application
Selection Property
Validation Focus
Antioxidant screening with dual-mechanism control
Dual 7-OH HAT + metal-chelation capacity
DPPH IC₅₀ and Cu²⁺ chelation stoichiometry verification
Long-duration live-cell fluorescence imaging
C–C biaryl photostability and red-shifted emission
Signal stability over 24 h continuous excitation; hydrolytic degradation absence
Focused biscoumarin library synthesis
8′-Aminomethylation diversification handle
Regioselectivity and yield of aminal condensation step
In vitro CYP2A6 inhibition profiling
Pre-formed 7-OH bypasses metabolic activation
Direct CYP2A6 IC₅₀ determination in human liver microsomes
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